Acetyl coenzyme A lithium salt

概要

説明

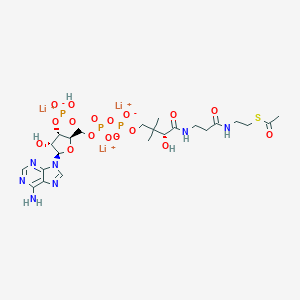

Acetyl coenzyme A lithium salt (Acetyl-CoA-Li) is a critical cofactor in metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol biosynthesis. Its molecular formula is C23H38N7O17P3S·xLi+, with a molecular weight of 809.57 g/mol (free acid basis) and ≥93% purity (HPLC) . It is highly soluble in water (100 mg/mL) and stable at −20°C . Structurally, it consists of an acetyl group linked to coenzyme A via a thioester bond, enabling its role in acyl transfer reactions .

準備方法

Enzymatic Synthesis of Acetyl Coenzyme A Lithium Salt

The enzymatic synthesis of Acetyl-CoA-Li is the most widely employed method due to its specificity and efficiency. The process involves the reaction of coenzyme A (CoA) with acetyl phosphate in the presence of the enzyme phosphotransacetylase (PTA). This enzyme catalyzes the transfer of the acetyl group from acetyl phosphate to the thiol group of CoA, forming acetyl coenzyme A. Lithium ions are subsequently introduced to stabilize the compound as its lithium salt .

Reaction Mechanism and Conditions

The synthesis occurs in an aqueous buffer system optimized for enzymatic activity. Key parameters include:

-

pH : Maintained between 7.0–8.0 to maximize PTA activity.

-

Temperature : Typically conducted at 25–37°C to balance reaction rate and enzyme stability.

-

Substrate Ratios : Stoichiometric amounts of CoA and acetyl phosphate ensure complete conversion, with excess acetyl phosphate often used to drive the reaction forward .

The reaction can be summarized as:

Lithium salts (e.g., lithium hydroxide) are added post-reaction to precipitate the product, forming the lithium salt derivative .

Industrial-Scale Production

Industrial production scales up the enzymatic process while incorporating advanced purification and stabilization techniques. Large bioreactors facilitate high-yield synthesis, with automated systems monitoring pH, temperature, and substrate concentrations. Post-synthesis, the crude product undergoes multi-step purification to meet pharmaceutical-grade standards .

Key Industrial Protocols

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–10 L | 500–10,000 L |

| Purification | Ion exchange chromatography | Multi-column chromatography |

| Yield | 70–80% | 85–95% |

| Purity | ≥93% (HPLC) | ≥98% (HPLC) |

Industrial processes often employ continuous-flow systems to enhance efficiency, reducing production time by 30–40% compared to batch methods .

Purification Techniques

Ion Exchange Chromatography

The primary purification method involves ion exchange chromatography, leveraging the compound’s negative charge at neutral pH. A positively charged resin (e.g., DEAE-cellulose) binds Acetyl-CoA-Li, while impurities such as unreacted CoA and phosphate ions are eluted first. The target compound is then released using a gradient of lithium chloride .

Lyophilization

Post-purification, the solution is lyophilized to remove water, yielding a stable powder. This step is critical for long-term storage, as moisture accelerates degradation. The final product typically exhibits a water content of <1% (w/w) .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 260 nm (adenine moiety) is the gold standard for assessing purity. A typical chromatogram shows a single peak for Acetyl-CoA-Li at 6–8 minutes, with impurities eluting earlier .

UV-Vis Spectroscopy

The compound exhibits characteristic absorbance maxima:

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (881.1 g/mol for the trilithium salt trihydrate) and detects acylated derivatives .

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Synthesis | High specificity, mild conditions | Cost of enzymes |

| Chemical Synthesis | No enzyme dependency | Low yield, side reactions |

| Microbial Fermentation | Scalability | Requires genetic engineering |

Enzymatic methods dominate due to their precision, though microbial fermentation is emerging as a cost-effective alternative for large-scale production .

Recent Advances in Synthesis

Recent innovations focus on enzyme engineering to enhance PTA stability and activity at industrial scales. Immobilized PTA on magnetic nanoparticles has increased catalyst reuse cycles by 50%, reducing production costs by 20% . Additionally, hybrid methods combining enzymatic and chemical steps are being explored to optimize yield and purity.

化学反応の分析

Types of Reactions

Acetyl coenzyme A lithium salt undergoes various types of reactions, including:

Oxidation: It can be oxidized to form acetoacetyl coenzyme A.

Reduction: It can be reduced to form acetyl coenzyme A.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as hydroxylamine.

Major Products

The major products formed from these reactions include acetoacetyl coenzyme A, acetyl coenzyme A, and various substituted derivatives .

科学的研究の応用

Acetyl coenzyme A lithium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a cofactor in enzymatic acetyl transfer reactions.

Biology: It plays a key role in metabolic pathways such as the citric acid cycle and lipid biosynthesis.

Medicine: It is involved in the synthesis of neurotransmitters and the regulation of enzyme activities.

Industry: It is used in the production of various biochemical reagents and pharmaceuticals

作用機序

Acetyl coenzyme A lithium salt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It positively regulates the activity of pyruvate carboxylase and is a precursor of the neurotransmitter acetylcholine .

類似化合物との比較

Structural and Functional Differences

Key Observations :

- Chain Length and Reactivity : Shorter acyl chains (e.g., acetyl, C2:0) enhance solubility and participation in central metabolism, while longer chains (e.g., butyryl, C4:0) are specialized for lipid oxidation .

- Enzyme Specificity : β-Methylcrotonyl-CoA-Li is tailored for β-methylcrotonyl-CoA carboxylase (MCCase), unlike Acetyl-CoA-Li, which interacts broadly with citrate synthase and acetyltransferases .

Solubility and Stability

- Acetyl-CoA-Li : Soluble at 100 mg/mL in water; lithium ions enhance stability in enzymatic assays .

- Butyryl-CoA-Li : Lower solubility due to longer hydrophobic chain but stabilizes lipid-binding enzymes .

- Trisodium Salt (A2056) : Higher molecular weight (875.51 g/mol) and altered solubility profile compared to lithium salts, often requiring specific buffers .

Analytical Methods

- Chromatography : Online two-dimensional LC/MS/MS is effective for quantifying acyl-CoA derivatives, including Acetyl-CoA-Li and its analogs .

- Enzymatic Assays : Phosphotransacetylase-based methods are standard for Acetyl-CoA-Li quantification, whereas β-Methylcrotonyl-CoA-Li requires MCCase-specific protocols .

Research Findings and Case Studies

- Cancer Metabolism : Overexpression of fatty acid synthase (FAS) in breast cancer correlates with elevated Acetyl-CoA-Li levels, highlighting its role in tumor lipid synthesis .

- Enzyme Kinetics : Studies on β-Methylcrotonyl-CoA-Li revealed a Km of 12 µM for MCCase, indicating higher substrate affinity compared to Butyryl-CoA-Li (Km = 25 µM) .

生物活性

Acetyl coenzyme A lithium salt (Acetyl-CoA Li) is a lithium salt derivative of acetyl coenzyme A, a pivotal metabolite in various biochemical pathways. This compound is integral to metabolism, particularly in the citric acid cycle and lipid biosynthesis. Its unique properties as a lithium salt may enhance its solubility and reactivity compared to its non-lithium counterparts, making it a subject of interest in biochemical research.

Acetyl-CoA Li is characterized by its moisture-sensitive powder form and requires storage at low temperatures to maintain stability. The chemical formula for this compound is C₁₄H₁₇LiN₁O₈P, with a molar mass of approximately 323.2 g/mol.

Biological Activity

Acetyl-CoA Li exhibits significant biological activity, influencing various metabolic processes:

- Metabolic Role : Acetyl-CoA is crucial for the synthesis and oxidation of fatty acids, serving as an acyl group carrier in metabolic pathways. It plays a vital role in the regulation of pyruvate dehydrogenase and carboxylase, which are essential for maintaining energy balance within cells .

- Enzymatic Regulation : Recent studies have shown that acetyl-CoA synthetase activity is regulated by lysine acetylation, which affects its interaction with other proteins like AcuA. This interaction is crucial for generating acetyl-CoA from acetyl-phosphate and coenzyme A, linking energy metabolism to carbon metabolism .

- Antioxidant Function : Acetyl-CoA has been identified as having antioxidant properties, particularly during cellular stress. It modifies protein cysteine residues, preventing oxidative damage through a process known as protein CoAlation .

Mechanistic Insights

- Enzymatic Activity : Acetyl-CoA positively regulates pyruvate carboxylase activity, which is essential for gluconeogenesis. The regulation occurs through feedback mechanisms that respond to cellular energy levels .

- Interaction Studies : Analytical size exclusion chromatography has demonstrated direct interactions between AcsA and AcuA when complexed with acetyl-CoA, indicating that these interactions are critical for the enzyme's functionality under varying metabolic conditions .

- Concentration Measurements : A study utilizing HPLC methods confirmed the concentrations of CoA and acetyl-CoA across various biological samples. For instance:

| Biological Sample | CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) |

|---|---|---|

| Wild-type cells | 0.467 ± 0.015 | 0.162 ± 0.004 |

| Mutant cells | 0.040 ± 0.001 | 0.140 ± 0.009 |

| Rat liver | 0.872 ± 0.122 | 0.194 ± 0.038 |

| Rat kidney | 0.191 ± 0.062 | 0.013 ± 0.006 |

These findings illustrate the differential distribution of acetyl-CoA in various tissues, which is crucial for understanding its metabolic roles .

Case Studies

- Lipid Metabolism : In studies involving lipid metabolism, acetyl-CoA has been shown to serve as a substrate for fatty acid synthesis, highlighting its role in energy storage and membrane formation .

- Neurotransmitter Synthesis : Research indicates that acetyl-CoA is involved in the synthesis of neurotransmitters like acetylcholine, suggesting potential implications in neurological health and disorders .

Q & A

Basic Research Questions

Q. How should Acetyl coenzyme A lithium salt be prepared and stored to ensure stability in enzymatic assays?

- Methodological Answer: Dissolve the compound at 100 mg/mL in deionized water (tested by Sigma-Aldrich) for immediate use. For long-term storage, aliquot the solution and store at −20°C for up to 2 weeks or −80°C for ≤6 months. Lyophilized powder should be kept in a desiccator at −20°C to avoid hydrolysis, particularly in alkaline or strongly acidic conditions .

Q. What are the standard biochemical applications of this compound?

- Methodological Answer: It serves as an essential cofactor in acetyltransferase reactions, such as:

- CAT reporter assays: Incubate cell lysates with 0.5 mM Acetyl CoA and [¹⁴C]chloramphenicol to quantify chloramphenicol acetyltransferase activity .

- Histone acetyltransferase (HAT) assays: Use 10–50 µM Acetyl CoA as an acetyl donor for histone or non-histone protein acetylation studies .

- Lipid biosynthesis: Supplement with 1–5 mM Acetyl CoA in fatty acid synthase assays to study malonyl-CoA incorporation .

Q. How can researchers verify the purity of this compound?

- Methodological Answer: Perform HPLC analysis using a C18 column with UV detection at 260 nm. A purity of ≥93% (as per Sigma-Aldrich specifications) is acceptable for most enzymatic assays. For isotopic labeling studies (e.g., ¹³C-labeled derivatives), use mass spectrometry to confirm isotopic enrichment ≥95% .

Advanced Research Questions

Q. How do lithium ions in Acetyl CoA lithium salt affect enzyme kinetics, and how can interference be mitigated?

- Methodological Answer: Lithium ions inhibit enzymes like lactate dehydrogenase and adenylate kinase at concentrations >50 mM. To minimize interference:

- Dialysis: Remove free Li⁺ ions by dialyzing the compound against 20 mM Tris-HCl (pH 7.5) for 4 hours .

- Alternative salts: Use sodium or potassium salts of Acetyl CoA in Li⁺-sensitive assays (e.g., phosphofructokinase studies) .

Q. How can researchers resolve contradictions in Acetyl CoA’s role in metabolic flux studies?

- Methodological Answer: Discrepancies often arise from compartment-specific concentrations (e.g., mitochondrial vs. cytosolic pools). Use:

- Isotope tracing: Incubate cells with ¹³C-labeled Acetyl CoA (e.g., Acetyl-1,2-¹³C₂) and track incorporation into TCA cycle intermediates via LC-MS .

- Subcellular fractionation: Isolate mitochondria and cytosol to measure compartment-specific Acetyl CoA levels using enzymatic cycling assays .

Q. What strategies optimize Acetyl CoA stability in high-throughput screening assays?

- Methodological Answer:

- pH control: Prepare working solutions in neutral buffers (pH 6.5–7.5) to prevent hydrolysis. Avoid cacodylate or high-salt buffers (>2 M), which accelerate degradation .

- Antioxidants: Add 1 mM DTT or 0.1% BSA to protect thioester bonds during prolonged incubations .

Q. How can researchers quantify Acetyl CoA in complex biological matrices?

- Methodological Answer: Use a tandem enzymatic assay:

Extraction: Quench cells with 80% methanol/20% PBS (v/v) at −80°C.

Derivatization: React with hydroxylamine to form acetyl-hydroxamate, detectable at 540 nm.

Validation: Normalize to internal standards (e.g., ¹³C-labeled Acetyl CoA) via LC-MS/MS for absolute quantification .

Q. What are the critical parameters for synthesizing acyl-CoA derivatives from Acetyl CoA lithium salt?

- Methodological Answer: For enzymatic synthesis (e.g., malonyl-CoA):

- Enzyme selection: Use acyl-CoA synthetase (EC 6.2.1.3) with 2 mM ATP and 5 mM Mg²⁺.

- Substrate ratio: Maintain a 1:1.2 molar ratio of Acetyl CoA to carboxylic acid (e.g., palmitate) .

- Purification: Isulate products via ion-exchange chromatography (DEAE-Sepharose) and confirm by HPLC .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in Acetyl CoA’s regulatory effects on metabolic enzymes?

- Methodological Answer:

- Dose-response curves: Test Acetyl CoA at 0.1–10 mM to identify saturating vs. inhibitory concentrations (e.g., for pyruvate carboxylase activation) .

- Competitor analysis: Compare results with non-hydrolyzable analogs (e.g., Acetyl CoA methyl ester) to rule out thioester hydrolysis artifacts .

Q. What statistical approaches are recommended for analyzing Acetyl CoA-dependent metabolic data?

特性

CAS番号 |

32140-51-5 |

|---|---|

分子式 |

C23H38LiN7O17P3S |

分子量 |

816.5 g/mol |

IUPAC名 |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |

InChIキー |

MQDBECZUJONFAI-QJBWUGSNSA-N |

SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

異性体SMILES |

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

ピクトグラム |

Irritant |

関連するCAS |

75520-41-1 32140-51-5 |

同義語 |

Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。